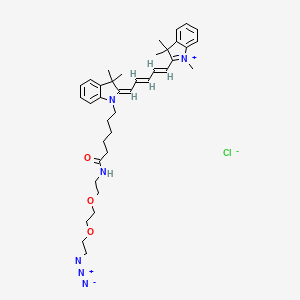
N-methyl-N'-(Azido-PEG2-C5)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-(Azido-PEG2-C5)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Wissenschaftliche Forschungsanwendungen
Molecular Imaging
The primary application of N-methyl-N'-(azido-PEG2-C5)-Cy5 lies in molecular imaging . As a Cy5 derivative, it exhibits strong fluorescence properties, making it suitable for:
- Fluorescence Microscopy : The compound can be used to visualize cellular structures and processes in live cells due to its high quantum yield and stability against photobleaching. This enables researchers to track biological events in real-time.
- Flow Cytometry : It serves as an effective fluorescent tag for analyzing cell populations, allowing for the identification and quantification of specific cell types based on their fluorescence characteristics.
Drug Delivery Systems
This compound is also utilized in the development of drug delivery systems . The azido group allows for:
- Click Chemistry : This compound can be conjugated to various biomolecules or drugs through click chemistry, facilitating targeted delivery to specific tissues or cells. The PEG linker enhances solubility and biocompatibility, improving the pharmacokinetics of therapeutic agents.
Bioconjugation Techniques
The compound plays a crucial role in bioconjugation , which involves attaching biomolecules to other molecules for various applications:
- Protein Labeling : this compound can be used to label proteins for tracking and studying protein interactions in vitro and in vivo.
- Antibody Conjugation : It can be conjugated to antibodies, enhancing their detection capabilities in assays such as ELISA or Western blotting.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Eigenschaften
Molekularformel |
C38H51ClN6O3 |
|---|---|
Molekulargewicht |
675.32 |
IUPAC-Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C38H50N6O3.ClH/c1-37(2)30-16-11-13-18-32(30)43(5)34(37)20-8-6-9-21-35-38(3,4)31-17-12-14-19-33(31)44(35)25-15-7-10-22-36(45)40-23-26-46-28-29-47-27-24-41-42-39;/h6,8-9,11-14,16-21H,7,10,15,22-29H2,1-5H3;1H |
InChI-Schlüssel |
KHXRWRZNDLAZDK-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO, DMF, DCM |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-methyl-N'-(Azido-PEG2-C5)-Cy5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















